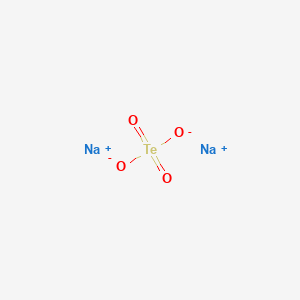![molecular formula C7H6F2N2O2 B167445 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine CAS No. 1744-12-3](/img/structure/B167445.png)
2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine
Vue d'ensemble
Description
2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Synthesis Analysis
The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine involves palladium-catalyzed approaches . The reactivity of 5-bromo-2,2-difluorobenzodioxole in direct arylation is also described .Molecular Structure Analysis
The molecular formula of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is C7H6F2N2O2 . The molecular weight is 188.13 g/mol . The IUPAC name is 2,2-difluoro-1,3-benzodioxole-5,6-diamine .Chemical Reactions Analysis
2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine include a molecular weight of 188.13 g/mol , a topological polar surface area of 70.5 Ų , and a complexity of 195 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Derivatives : 2,2-Difluorobenzo[d][1,3]dioxole derivatives have been synthesized for various chemical applications. For instance, Catalani et al. (2010) reported the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, highlighting its potential for further functionalization in medicinal chemistry research (Catalani, Paio, & Perugini, 2010).
Polymer Synthesis : 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is a key component in the synthesis of various polymers with diverse applications. Butt et al. (2005) synthesized novel aromatic polyimides using derivatives of 2,2-difluorobenzo[d][1,3]dioxole, showcasing their potential in creating materials with a range of thermal, mechanical, and electrical properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Pesticide Production : Shi Wen-juan (2009) utilized 2,2-difluorobenzo-1,3-dioxole-4-carbaldehyde, a related compound, in the synthesis of fludioxonil, a fungicide, demonstrating the chemical's role in agricultural applications (Shi Wen-juan, 2009).
Applications in Material Science
Optoelectronic Materials : The derivatives of 2,2-difluorobenzo[d][1,3]dioxole are utilized in the creation of materials for optoelectronics. Wang et al. (2013) investigated the physical, optoelectronic, and photovoltaic properties of 5,6-difluorobenzo[c][1,2,5]thiadiazole-based polymers, which include derivatives of 2,2-difluorobenzodioxole, for use in solar cells (Wang, Xin, Lu, Xiao, Xu, Zhao, Hu, Ong, & Ng, 2013).
Thermal and Hydrothermal Resistance : Lu et al. (2007) explored the use of benzobisoxazole-containing diamine, derived from 2,2-difluorobenzodioxole, in enhancing the thermal and hydrothermal resistance of cured epoxy resins, indicating its importance in creating materials with improved stability and durability (Lu, Huang, & Zhang, 2007).
Advanced Applications
Luminescence Properties : Du et al. (2020) studied the luminescence properties of lanthanide ternary complexes involving 2,4-difluorobenzoic acid, a compound related to 2,2-difluorobenzo[d][1,3]dioxole. This research demonstrates the potential for developing new luminescent materials using derivatives of 2,2-difluorobenzodioxole (Du, Ren, & Zhang, 2020).
Gas Separation Membranes : Ma et al. (2014) utilized a spirobifluorene-based diamine, related to 2,2-difluorobenzodioxole, to create novel gas separation membranes. This highlights the role of 2,2-difluorobenzodioxole derivatives in the development of materials for industrial gas separation processes (Ma, Salinas, Litwiller, & Pinnau, 2014).
Propriétés
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7/h1-2H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFLILRAGWNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine | |
CAS RN |
1744-12-3 | |
| Record name | 2,2-difluoro-2H-1,3-benzodioxole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















